

Application Notes and Protocols for Fak-IN-3 Administration in Animal Studies

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For Researchers, Scientists, and Drug Development Professionals

Introduction

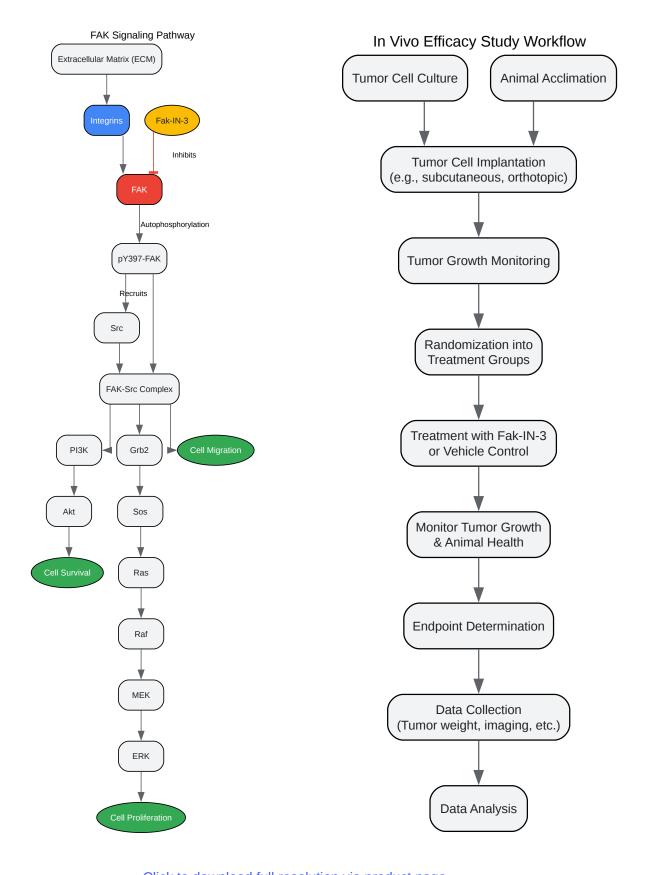
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that plays a crucial role in cell adhesion, proliferation, migration, and survival. Its overexpression and activation are implicated in the progression and metastasis of various cancers, making it a compelling therapeutic target. **Fak-IN-3** is a potent and selective inhibitor of FAK. Preclinical studies have demonstrated its efficacy in reducing tumor growth and metastasis, particularly in models of ovarian cancer.

These application notes provide a comprehensive guide for the administration of **Fak-IN-3** in animal studies, based on available data for FAK inhibitors. While specific in vivo administration details for **Fak-IN-3** from its primary publication are not publicly available, this document offers a generalized protocol derived from studies with similar FAK inhibitors. Researchers should use this information as a starting point and perform dose-response and toxicity studies to determine the optimal administration parameters for their specific animal model and experimental goals.

Mechanism of Action: FAK Signaling Pathway

FAK is a central node in the signaling pathways initiated by integrins and growth factor receptors. Upon activation, FAK autophosphorylates at Tyrosine 397 (Y397), creating a binding site for Src family kinases. This interaction leads to the full activation of FAK and the subsequent phosphorylation of downstream targets, promoting cell migration, survival, and proliferation. **Fak-IN-3**, as a FAK inhibitor, blocks this signaling cascade.





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